

A Comparative Guide to mIDH1 Inhibitors: Ivosidenib (AG-120) vs. Preclinical Compounds

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Compound of Interest		
Compound Name:	mIDH1-IN-1	
Cat. No.:	B12417692	Get Quote

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This guide provides a detailed comparison of the potency and efficacy of the FDA-approved mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, ivosidenib (AG-120), with two well-characterized preclinical inhibitors, **mIDH1-IN-1** (represented by AGI-5198) and GSK864. This objective analysis is supported by experimental data to inform research and drug development decisions.

Mutations in the IDH1 gene are a hallmark of several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] 2-HG competitively inhibits α -ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[1][3] Small molecule inhibitors targeting mutant IDH1 aim to reduce 2-HG levels and restore normal cellular function.

Potency Comparison: Biochemical and Cellular Assays

The potency of these inhibitors has been evaluated in both biochemical assays using purified mutant IDH1 enzyme and in cell-based assays measuring the reduction of 2-HG in cancer cell lines.



Table 1: Biochemical Potency (IC50) of mIDH1 Inhibitors

Compound	mIDH1-R132H (nM)	mIDH1-R132C (nM)	mIDH1-R132G (nM)	Wild-Type IDH1 (nM)
Ivosidenib (AG- 120)	12[4]	13[4]	8[4]	71[4]
mIDH1-IN-1 (AGI-5198)	70[5]	160[5]	Not Reported	>100,000[6]
GSK864	15.2[7]	8.8[7]	16.6[7]	~470[8]

Table 2: Cellular Potency (IC50/EC50) for 2-HG

Reduction

Compound	Cell Line (Mutation)	IC50/EC50 (nM)
Ivosidenib (AG-120)	U87 MG (R132H)	19[4]
HT1080 (R132C)	8[4]	
mIDH1-IN-1 (AGI-5198)	U87 (R132H)	40[2]
THP-1 (R132H)	50[2]	
GSK864	HT1080 (R132C)	320[7][9]

Efficacy Comparison: Preclinical and Clinical Data

The ultimate measure of an inhibitor's utility lies in its efficacy in relevant disease models and in patients.

Table 3: Preclinical and Clinical Efficacy Highlights

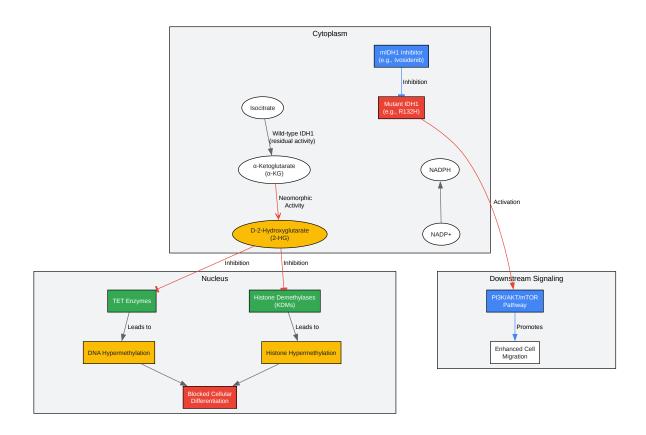


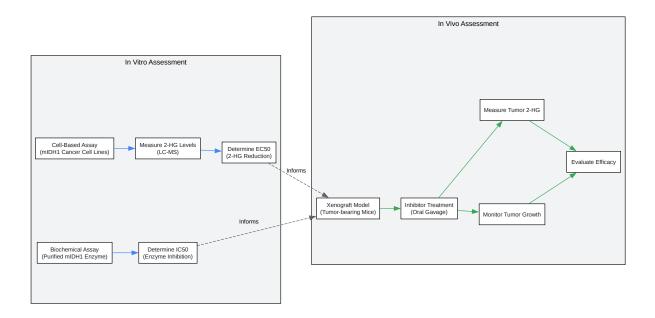
Compound	Model/Study Population	Key Efficacy Findings
Ivosidenib (AG-120)	HT1080 Xenograft Model	Significant reduction in tumor 2-HG levels (92-95% inhibition) after a single oral dose.[10][11]
Relapsed/Refractory AML Patients	Overall response rate of 41.9%, with a complete remission rate of 24.0%.[8]	
mIDH1-IN-1 (AGI-5198)	R132H-IDH1 Glioma Xenografts	50-60% tumor growth inhibition over a three-week treatment period.[6]
Preclinical Assessment	While potent, AGI-5198 has poor pharmaceutical properties, limiting its clinical development.[5][11]	
GSK864	AML Xenograft Mice	Reduced the number of leukemic blasts in vivo.[12]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the mutant IDH1 signaling pathway and a general workflow for assessing inhibitor efficacy.









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